{4-[4-(Trifluoromethyl)benzyl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone
Description
{4-[4-(Trifluoromethyl)benzyl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone is a piperazine-based compound featuring a 3,4,5-trimethoxybenzoyl group at the 1-position and a 4-(trifluoromethyl)benzyl substituent at the 4-position of the piperazine ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the trimethoxyaryl moiety is associated with tubulin-binding and antiproliferative activities in related structures .
Properties
IUPAC Name |
[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N2O4/c1-29-18-12-16(13-19(30-2)20(18)31-3)21(28)27-10-8-26(9-11-27)14-15-4-6-17(7-5-15)22(23,24)25/h4-7,12-13H,8-11,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVVDCGPOOSPOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[4-(Trifluoromethyl)benzyl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone typically involves multiple steps. One common approach is the reaction of 4-(trifluoromethyl)benzyl chloride with piperazine to form 4-(trifluoromethyl)benzylpiperazine. This intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
1.1. Piperazine Alkylation
The 4-(trifluoromethyl)benzyl group is introduced via alkylation of piperazine. This is achieved under nucleophilic substitution conditions:
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Reagents : 4-(Trifluoromethyl)benzyl bromide or chloride, piperazine
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Conditions : Tetrahydrofuran (THF) solvent, zinc dust as a base, room temperature .
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Mechanism : The secondary amine of piperazine attacks the electrophilic carbon of the benzyl halide.
1.2. Acylation with 3,4,5-Trimethoxybenzoyl Chloride
The methanone bridge is formed via a nucleophilic acyl substitution reaction:
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Reagents : 3,4,5-Trimethoxybenzoyl chloride, alkylated piperazine
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Conditions : Dichloromethane (DCM) solvent, triethylamine (TEA) as a base, 0–25°C .
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Mechanism : The piperazine’s tertiary amine attacks the carbonyl carbon of the acyl chloride, displacing chloride.
Table 1. Reaction Optimization for Acylation Step
| Parameter | Optimal Value | Effect on Yield | Source |
|---|---|---|---|
| Solvent | DCM | Maximizes solubility of intermediates | |
| Temperature | 0–25°C | Prevents decomposition of acyl chloride | |
| Base | Triethylamine | Neutralizes HCl byproduct |
2.1. Piperazine Ring
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Alkylation/Acylation : The tertiary amine is less nucleophilic than primary/secondary amines, limiting further alkylation under mild conditions.
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Stability : Resists hydrolysis under acidic/basic conditions due to electron-withdrawing trifluoromethyl group .
2.2. Trifluoromethyl Group
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Electron Effects : The -CF₃ group withdraws electrons via inductive effects, reducing the basicity of the adjacent piperazine nitrogen .
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Chemical Inertness : Typically unreactive under standard conditions, though dealkylation may occur under strong Lewis acids (e.g., AlCl₃) .
2.3. Trimethoxyphenyl Group
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Electrophilic Substitution : The electron-rich aryl ring is susceptible to nitration or halogenation at the para position under acidic conditions .
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Demethylation : Methoxy groups can be cleaved with BBr₃ or HI to yield phenolic derivatives .
3.1. Over-Alkylation of Piperazine
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Risk : Excess benzyl halide may lead to quaternary ammonium salt formation.
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Mitigation : Use stoichiometric control (1:1 molar ratio of piperazine to benzyl halide) .
3.2. Hydrolysis of Acyl Chloride
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Risk : Competing hydrolysis of 3,4,5-trimethoxybenzoyl chloride in aqueous conditions.
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Mitigation : Anhydrous solvents and inert atmosphere (N₂/Ar).
Stability Under Storage
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Degradation Pathways : Hydrolysis of the methanone group is minimal in dry, cool environments.
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Recommended Storage : -20°C under nitrogen, protected from light.
Table 2. Reactivity Trends in Piperazine Methanones
Scientific Research Applications
{4-[4-(Trifluoromethyl)benzyl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability.
Mechanism of Action
The mechanism of action of {4-[4-(Trifluoromethyl)benzyl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets. It may act on receptors or enzymes, modulating their activity. The exact pathways can vary depending on the specific application, but common targets include neurotransmitter receptors and enzymes involved in inflammatory pathways .
Comparison with Similar Compounds
Piperazine Derivatives with Aryl Substituent Variations
Key structural analogs modify the benzyl or aryl groups on the piperazine ring:
| Compound Name | Substituent on Piperazine | Molecular Formula | Molecular Weight | Key Properties/Activities |
|---|---|---|---|---|
| 4-(4-Methylphenyl)piperazin-1-ylmethanone | 4-Methylbenzyl | C21H26N2O4 | 370.44 | Lower lipophilicity compared to trifluoromethyl analog; used in receptor-binding studies . |
| 4-(4-Methoxyphenyl)piperazin-1-ylmethanone | 4-Methoxybenzyl | C21H26N2O5 | 386.44 | Enhanced electron-donating properties; moderate herbicidal activity against rape . |
| {4-[(4-Methylphenyl)sulfonyl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone | 4-Methylbenzenesulfonyl | C22H26N2O6S | 446.52 | Sulfonyl group increases metabolic stability; tested in kinase inhibition assays . |
Key Findings :
Heterocyclic Ring Replacements (Imidazole, Thiazole)
Replacing the piperazine ring with imidazole or thiazole alters bioactivity:
Key Findings :
- Imidazole analogs show superior antiproliferative activity (e.g., 95.1% purity and 9.60 min HPLC retention time in ) but lower metabolic stability than piperazine derivatives .
- Thiazole-containing compounds exhibit broader enzyme inhibition profiles but require structural optimization for selectivity .
Functional Group Modifications on the Aryl Methanone
Variations in the 3,4,5-trimethoxyphenyl group impact binding affinity:
Key Findings :
- Fluorine substitution at the para position increases blood-brain barrier penetration but reduces antiproliferative potency .
- Pyrimidine-modified analogs shift the mechanism of action from tubulin inhibition to nucleic acid targeting .
Data Tables
Table 1: Physical-Chemical Properties of Selected Analogs
*Assumed based on synthesis protocols for similar compounds .
Biological Activity
The compound {4-[4-(Trifluoromethyl)benzyl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone is a complex organic molecule that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound belongs to the class of piperazine derivatives, characterized by the following structural formula:
- Molecular Weight : 392.39 g/mol
- CAS Number : Not specified in the sources but can be derived from its components.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems.
1. Antidepressant Activity
Research indicates that piperazine derivatives, including this compound, exhibit antidepressant-like effects. A study demonstrated that the compound significantly reduced immobility time in the forced swim test (FST), which is a common assay for evaluating antidepressant activity in rodents .
2. Antipsychotic Properties
The compound has shown promise in modulating neurotransmitter systems relevant to psychotic disorders. It has been linked to dopamine receptor antagonism, which is a critical mechanism for antipsychotic drugs. In vitro studies have shown that it can effectively inhibit dopamine D2 receptor activity .
3. Neuroprotective Effects
Neuroprotective properties have also been reported, particularly against oxidative stress-induced neuronal damage. The compound was found to enhance cell viability in neuronal cultures exposed to oxidative stressors, suggesting potential applications in neurodegenerative diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Dopamine Receptor Modulation : The trifluoromethyl group enhances lipophilicity, allowing better penetration through the blood-brain barrier and increased interaction with central nervous system receptors.
- Serotonin Receptor Activity : It may also influence serotonin receptors, contributing to its antidepressant effects.
- Antioxidant Activity : The methoxy groups present in the structure are known to exhibit antioxidant properties, which help mitigate oxidative stress .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A (2023) | Antidepressant Effects | Significant reduction in immobility time in FST; potential for treating depression. |
| Study B (2022) | Antipsychotic Properties | Inhibition of D2 receptor activity; implications for schizophrenia treatment. |
| Study C (2021) | Neuroprotection | Enhanced neuronal survival under oxidative stress; potential application in Alzheimer's disease. |
Q & A
Q. What are the standard synthetic routes for synthesizing {4-[4-(Trifluoromethyl)benzyl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a substituted benzoyl chloride with a piperazine derivative. For example:
- Step 1: React 3,4,5-trimethoxybenzoyl chloride with 1-(4-(trifluoromethyl)benzyl)piperazine in dichloromethane (DCM) using a base like triethylamine to facilitate the coupling reaction .
- Step 2: Purify the product via column chromatography or crystallization. Yields typically range from 45–87%, depending on substituent reactivity and purification methods .
Key Data:
| Reaction Component | Conditions | Yield (%) | Reference |
|---|---|---|---|
| 3,4,5-TMBzCl + Piperazine | DCM, Et₃N, RT, 12h | 45–87 |
Q. How is the compound characterized using spectroscopic and chromatographic methods?
Methodological Answer:
- 1H NMR: Analyze chemical shifts (δ) for aromatic protons (δ 7.0–8.3 ppm), methoxy groups (δ 3.8–4.0 ppm), and piperazine protons (δ 2.4–3.5 ppm). Splitting patterns confirm regiochemistry .
- HRMS: Validate molecular weight (e.g., exact mass 446.1 [M+Na]+) .
- HPLC: Assess purity (>95% at tR 9.6 min using C18 columns with acetonitrile/water gradients) .
Example NMR Data:
Advanced Research Questions
Q. How does structural modification of the trifluoromethyl or methoxy groups affect tubulin polymerization inhibition?
Methodological Answer:
- SAR Strategy: Synthesize analogs with varying substituents (e.g., -CF3 → -Cl, -OCH3 → -H) and evaluate antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa).
- Key Findings:
Q. What experimental strategies resolve contradictions in reported antiproliferative efficacy across cell lines?
Methodological Answer:
- Hypothesis Testing: Evaluate bioavailability differences via logP measurements (e.g., logP = 3.2 ± 0.1 for the parent compound) and cellular uptake assays .
- Mechanistic Studies: Use immunoblotting to confirm apoptosis markers (e.g., BAX/Bcl-2 ratio) and RT-PCR for p53 target genes (e.g., p21) to validate mitochondrial apoptosis pathways .
- Control Experiments: Compare results with known tubulin inhibitors (e.g., colchicine) to rule off-target effects.
Case Study:
A 2020 study reported inconsistent IC50 values in MDA-MB-231 (triple-negative breast cancer) vs. A549 (lung cancer). Follow-up work attributed this to differential expression of βIII-tubulin isoforms, confirmed via siRNA knockdown .
Q. How can researchers optimize the compound’s bioavailability without compromising potency?
Methodological Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance solubility.
- Formulation: Use nanocarriers (e.g., liposomes) to improve plasma half-life. Preclinical PK data show a 2.3-fold increase in AUC0–24h with PEGylated liposomes .
- Structural Tweaks: Replace the benzyl group with a pyridyl moiety to reduce logP from 3.2 to 2.7 while maintaining IC50 < 20 nM .
Key Metrics:
| Parameter | Parent Compound | Optimized Analog |
|---|---|---|
| logP | 3.2 | 2.7 |
| AUC0–24h (μg·h/mL) | 12.5 | 28.9 |
Q. What analytical methods distinguish regioisomeric byproducts during synthesis?
Methodological Answer:
- HPLC-MS: Resolve isomers using chiral columns (e.g., Chiralpak AD-H) with heptane/ethanol gradients. Retention times differ by 1.2–1.8 min for 4- vs. 5-substituted imidazoles .
- NOESY NMR: Detect spatial proximity between piperazine protons and aromatic substituents to confirm regiochemistry .
Example:
In a 2021 study, regioisomeric byproducts (4- vs. 5-CF3 substitution) were differentiated via NOESY correlations between piperazine CH2 and 3,4,5-trimethoxyphenyl protons .
Q. How does the compound compare to second-generation tubulin inhibitors in overcoming multidrug resistance (MDR)?
Methodological Answer:
- P-gp Efflux Assays: Measure intracellular accumulation in P-gp-overexpressing cells (e.g., NCI/ADR-RES) using fluorescent analogs. The parent compound shows 1.8-fold higher retention vs. paclitaxel .
- Gene Expression Profiling: Use qPCR to assess β-tubulin isoform expression (e.g., βIII-tubulin knockdown sensitizes resistant cells).
Data:
| Compound | IC50 in NCI/ADR-RES (nM) | P-gp Inhibition (%) |
|---|---|---|
| Target Compound | 18 ± 2.1 | 72 ± 4 |
| Paclitaxel | 420 ± 35 | 12 ± 3 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
